molecular formula C12H19NO B13024306 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

Cat. No.: B13024306
M. Wt: 193.28 g/mol
InChI Key: KXRIOHKXMMPFNM-UHFFFAOYSA-N
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Description

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol is an organic compound with the molecular formula C12H19NO It is a derivative of propanolamine and features a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the hydrogenation step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydrophobic benzene ring can interact with non-polar regions of the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups on the benzene ring enhances its hydrophobicity and influences its interaction with molecular targets .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO/c1-8-4-9(2)12(10(3)5-8)6-11(13)7-14/h4-5,11,14H,6-7,13H2,1-3H3

InChI Key

KXRIOHKXMMPFNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(CO)N)C

Origin of Product

United States

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